

# Structural Elucidation of 14-Pentadecenoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 14-Pentadecenoic acid

Cat. No.: B102606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **14-pentadecenoic acid**. This long-chain fatty acid, with the chemical formula  $C_{15}H_{28}O_2$ , is of interest in various research fields for its potential biological activities. This document outlines the key spectroscopic techniques and experimental protocols necessary for its characterization.

## Physicochemical Properties and Identification

**14-Pentadecenoic acid** is an unsaturated fatty acid with a terminal double bond. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	$C_{15}H_{28}O_2$	PubChem[1]
Molecular Weight	240.38 g/mol	PubChem[1]
IUPAC Name	pentadec-14-enoic acid	PubChem[1]
CAS Number	17351-34-7	PubChem[1]

## Spectroscopic Data for Structural Confirmation

The structural confirmation of **14-pentadecenoic acid** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental data for **14-pentadecenoic acid** is not readily available in public repositories, the expected chemical shifts can be predicted based on the known values for similar long-chain fatty acids.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **14-Pentadecenoic Acid** in  $\text{CDCl}_3$

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-15 (vinyl)	4.92 - 5.05	m
H-14 (vinyl)	5.75 - 5.85	m
H-2 ( $\alpha$ to COOH)	2.35	t
H-13 (allylic)	2.00 - 2.10	m
H-3 ( $\beta$ to COOH)	1.60 - 1.65	m
H-4 to H-12 (methylene chain)	1.25 - 1.40	m
-COOH	10.0 - 12.0	br s

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **14-Pentadecenoic Acid** in  $\text{CDCl}_3$

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1 (COOH)	~180
C-14 (vinyl CH)	~139
C-15 (vinyl CH <sub>2</sub> )	~114
C-2 ( $\alpha$ to COOH)	~34
C-3 ( $\beta$ to COOH)	~25
C-13 (allylic)	~34
C-4 to C-12 (methylene chain)	29 - 30

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, typically after derivatization to form more volatile esters (e.g., methyl esters).

Table 3: Predicted Key Mass Fragments for **14-Pentadecenoic Acid** Methyl Ester (FAME)

m/z	Interpretation
254	[M] <sup>+</sup> (Molecular ion of the methyl ester)
223	[M - OCH <sub>3</sub> ] <sup>+</sup>
74	McLafferty rearrangement fragment [CH <sub>3</sub> OC(OH)=CH <sub>2</sub> ] <sup>+</sup>
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (common fragment for unsaturated alkyl chains)

## Experimental Protocols for Structural Elucidation

The following sections detail the methodologies for the key experiments involved in the structural elucidation of **14-pentadecenoic acid**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a long-chain fatty acid.

- Sample Preparation:
  - Weigh 5-10 mg of the purified **14-pentadecenoic acid** sample.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 500 MHz Spectrometer):
  - $^1\text{H}$  NMR:
    - Pulse Sequence: zg30
    - Number of Scans: 16-64
    - Spectral Width: 12-16 ppm
    - Relaxation Delay (d1): 1-2 s
  - $^{13}\text{C}$  NMR:
    - Pulse Sequence: zgpg30 (proton-decoupled)
    - Number of Scans: 1024 or more (due to low natural abundance of  $^{13}\text{C}$ )
    - Spectral Width: 200-240 ppm

- Relaxation Delay (d1): 2-5 s
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the structure.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

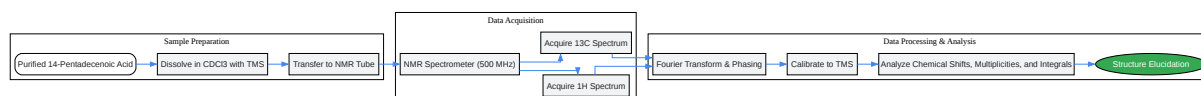
This protocol describes the derivatization of **14-pentadecenoic acid** to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.

- Derivatization to Fatty Acid Methyl Ester (FAME):
  - To 1 mg of the fatty acid sample, add 1 mL of 2% sulfuric acid in methanol.
  - Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.
  - After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.
  - Vortex the mixture and allow the layers to separate.
  - Carefully collect the upper hexane layer containing the FAME.
  - Dry the hexane extract over anhydrous sodium sulfate.
  - The sample is now ready for GC-MS analysis.
- GC-MS Instrument Parameters:

- Gas Chromatograph:
  - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Injector Temperature: 250°C.
  - Oven Temperature Program:
    - Initial temperature: 100°C, hold for 2 min.
    - Ramp to 250°C at 10°C/min.
    - Hold at 250°C for 10 min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Scan Range: m/z 40-500.
- Data Analysis:
  - Identify the peak corresponding to the **14-pentadecenoic acid** methyl ester based on its retention time.
  - Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
  - Compare the obtained mass spectrum with a library of known compounds (e.g., NIST) for confirmation.

## Workflow Visualizations

The following diagrams illustrate the experimental workflows for the structural elucidation of **14-pentadecenoic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation of **14-pentadecenoic acid**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 14-Pentadecenoic acid | C<sub>15</sub>H<sub>28</sub>O<sub>2</sub> | CID 543854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Elucidation of 14-Pentadecenoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b102606#structural-elucidation-of-14-pentadecenoic-acid>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)